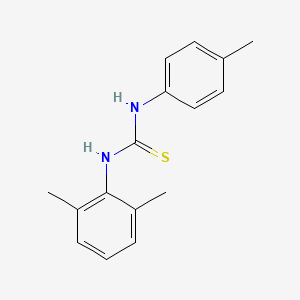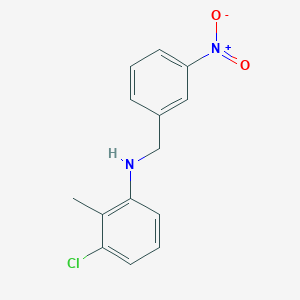![molecular formula C15H18ClNOS B5728192 4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one, commonly known as CT-3, is a synthetic compound that has been gaining attention in the scientific community for its potential therapeutic applications. CT-3 belongs to the family of spirocyclic compounds, which are known for their diverse pharmacological properties.
作用機序
The mechanism of action of CT-3 is not fully understood, but it is believed to act on the endocannabinoid system. CT-3 has been found to bind to the CB2 receptor, which is primarily located in immune cells and is involved in the regulation of inflammation and pain. By binding to the CB2 receptor, CT-3 may modulate the immune response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that CT-3 has a range of biochemical and physiological effects. CT-3 has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, CT-3 has been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. CT-3 has also been found to reduce oxidative stress and cell proliferation, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
CT-3 has several advantages for lab experiments. It is readily available and has been synthesized with high yield and purity. Additionally, CT-3 has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also limitations to using CT-3 in lab experiments. CT-3 has low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of CT-3 is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are several future directions for research on CT-3. One area of research is the development of CT-3 analogs with improved pharmacological properties, such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of CT-3 and its effects on the endocannabinoid system. Finally, clinical trials are needed to determine the safety and efficacy of CT-3 in humans for the treatment of various diseases.
Conclusion:
In conclusion, CT-3 is a synthetic compound with potential therapeutic applications in a range of diseases, including cancer, inflammation, and pain. CT-3 has been synthesized with high yield and purity, and has been extensively studied for its pharmacological properties. While the mechanism of action of CT-3 is not fully understood, it is believed to act on the endocannabinoid system. CT-3 has anti-inflammatory and analgesic properties, and has been found to inhibit the growth of cancer cells. However, further research is needed to fully elucidate the mechanism of action of CT-3 and its effects on the endocannabinoid system, as well as to develop CT-3 analogs with improved pharmacological properties.
合成法
The synthesis of CT-3 involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with 1,8-diaminooctane, followed by cyclization with sulfur and sodium hydroxide. The resulting product is CT-3, which is a white crystalline powder. This synthesis method has been optimized for high yield and purity, making CT-3 readily available for research purposes.
科学的研究の応用
CT-3 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that CT-3 has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, CT-3 has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNOS/c1-11-5-6-12(9-13(11)16)17-14(18)10-19-15(17)7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKUNCIORPJMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)




![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)


![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)